Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
CAS No.: 5088-92-6
Cat. No.: VC5390663
Molecular Formula: C13H12O3
Molecular Weight: 216.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5088-92-6 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.236 |
| IUPAC Name | methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3 |
| Standard InChI Key | FCGMYOHQMJECKJ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CCC(C2)C(=O)OC)C=C1 |
Introduction
Structural and Molecular Characteristics
Core Structure and Functional Groups
The compound features a partially hydrogenated naphthalene ring (tetrahydronaphthalene or tetralin system) with two key substituents: a methoxy group (-OCH) at the 7-position and a methyl ester (-COOCH) at the 2-position . The tetrahydronaphthalene core reduces aromaticity compared to naphthalene, imparting conformational flexibility that influences reactivity.
Molecular Formula and Weight Discrepancies
Sources report slight variations in molecular formulas:
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CHO (MW 216.236 g/mol).
These discrepancies likely arise from differences in hydrogenation states or crystallographic data interpretation. For instance, the presence of double bonds or ring substituents may alter hydrogen counts. The IUPAC name, methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, unambiguously defines connectivity .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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H NMR (400 MHz, DMSO-d): Signals at δ 6.98–6.63 (aromatic protons), 3.68 (methoxy singlet), and 2.92–1.62 (aliphatic protons) .
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C NMR: Peaks corresponding to ester carbonyl (δ 170.7 ppm), methoxy (δ 55.7 ppm), and tetrahydronaphthalene carbons .
Synthesis and Preparation Methods
Esterification of Carboxylic Acid Precursors
A common route involves esterifying 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with methanol under acidic conditions. For example, sulfuric acid catalyzes the reaction, yielding the ester in high purity after purification .
Hydrogenation of Aromatic Precursors
Source details a hydrogenation approach:
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Substrate: Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
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Conditions: Palladium on carbon (Pd/C) catalyst, hydrogen gas (30 psi), chloroform solvent.
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Outcome: Reduction of the ketone to a methylene group, achieving 71% yield after silica gel chromatography.
Alternative Catalytic Methods
Copper- and palladium-catalyzed aromatization strategies have been explored for related compounds. For instance, copper(I) oxide facilitates dehydrogenation of tetralone derivatives to naphthol esters , though direct applications to this compound require further validation.
Physicochemical Properties
Physical State and Solubility
The compound is typically a colorless to pale yellow oil at room temperature . Solubility data is limited, but it is presumed soluble in organic solvents like chloroform, ethyl acetate, and methanol, based on analogous esters .
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions (e.g., NaOH/ethanol) . This reaction is pivotal for further functionalization in drug synthesis.
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophiles. Nitration and sulfonation reactions preferentially occur at the 5- and 8-positions, guided by computational studies .
Hydrogenation and Reduction
Catalytic hydrogenation fully saturates the tetrahydronaphthalene ring to a decalin system, though this pathway is rarely employed due to diminished aromaticity benefits .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors. For example, Millennium Pharmaceuticals utilized it in developing Raf inhibitors for cancer therapy . Modifications at the 2-position enhance binding affinity to ATP pockets in kinases.
Materials Science
Its rigid yet flexible structure makes it a candidate for liquid crystal precursors. Functionalization with alkyl chains alters mesophase behavior, as observed in analogous naphthalene derivatives .
Natural Product Synthesis
In the formal synthesis of illudinine, a sesquiterpene natural product, methyl 7-methoxy-1-oxoindan-4-carboxylate—a derivative—was prepared via cyclodehydration . This highlights its role in constructing polycyclic frameworks.
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